N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide: is a complex organic compound that features a benzodioxin ring system and a leucinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide typically involves multiple steps. One common route starts with the preparation of the benzodioxin ring system, which can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The leucinamide moiety is then introduced through a coupling reaction with leucine derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for the cyclization step and automated peptide synthesizers for the coupling step .
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives under strong oxidizing conditions.
Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated benzodioxin derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~
Properties
Molecular Formula |
C22H32N2O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H32N2O4/c1-14(2)12-18(24-21(25)16-6-4-15(3)5-7-16)22(26)23-17-8-9-19-20(13-17)28-11-10-27-19/h8-9,13-16,18H,4-7,10-12H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
UVIVAHYTVKQEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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